![molecular formula C18H21N3O2S2 B2836479 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 688353-54-0](/img/structure/B2836479.png)
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.51. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Electrochemical Energy Storage: Single-Ion Conductive Polymer Electrolytes
The compound has been investigated for its potential use in single-ion conductive polymer electrolytes (SIPEs) for electrochemical energy storage devices. Researchers have prepared composite membranes based on SIPEs and poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) using electrospinning techniques. By employing a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction involving 2-((3,6-dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl acrylate (UPyMA), they obtained SIPE with hydrogen bonding capability, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and 4-styrenesulfonyl imide lithium (SSPSILi). The resulting composite membrane exhibited highly porous network structures, excellent thermal stability (>300°C), and high mechanical strength (17.3 MPa). The SIPE/PVDF-HFP composite membrane, which does not contain lithium salts, demonstrated a high ionic conductivity of 2.78 × 10^–5 S cm^–1 at 30°C. Its compatibility with lithium metal electrodes and high lithium ion transfer number (0.89) make it promising for advanced lithium metal batteries (LMBs). Symmetric Li//Li cells exhibited excellent cycling performance without short circuits, indicating a stable interface between SIPE and lithium metal electrodes, which suppresses lithium dendrite growth during lithium plating/stripping processes. Li//LiFePO4 cells also showed outstanding cycle life and rate performance at both 60°C and 25°C .
Organic Synthesis and Medicinal Chemistry
The compound’s unique structure, including the thieno[2,3-d]pyrimidine ring system, makes it interesting for organic synthesis and medicinal chemistry. Researchers have explored its potential as a building block for designing novel molecules with specific biological activities. By modifying different functional groups, they aim to create derivatives with improved pharmacological properties, such as enhanced binding affinity to specific receptors or enzymes. Further studies are needed to fully elucidate its potential in drug discovery and development .
Materials Science: Organic Semiconductors and Optoelectronic Devices
Given its conjugated system and electron-rich sulfur atoms, the compound may find applications in organic semiconductors and optoelectronic devices. Researchers have investigated its electronic properties, charge transport behavior, and photophysical characteristics. By incorporating this compound into thin-film devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), they aim to enhance device performance. Its unique molecular structure could lead to interesting charge transport properties, making it a potential candidate for next-generation organic electronic materials .
Biological Activity and Drug Development
Although limited data are available, the compound’s structural features suggest potential biological activity. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to understand its mode of action. Computational studies and in vitro assays could provide insights into its binding affinity and potential therapeutic applications. Further research is needed to validate its biological effects and evaluate its suitability for drug development .
属性
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-4-12-5-7-13(8-6-12)19-15(22)10-24-18-20-14-9-11(2)25-16(14)17(23)21(18)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUMUEADYXKZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
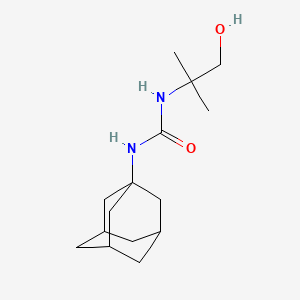
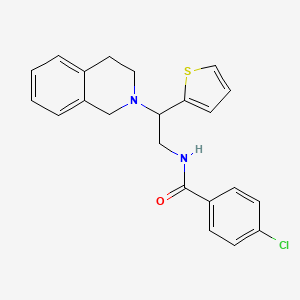
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)

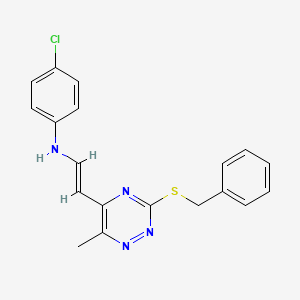
![(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2836406.png)
![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)
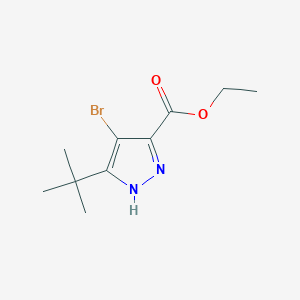
![5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2836410.png)
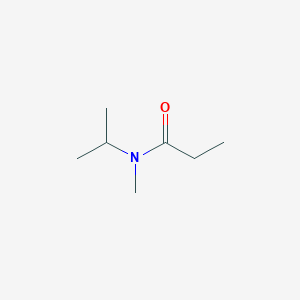
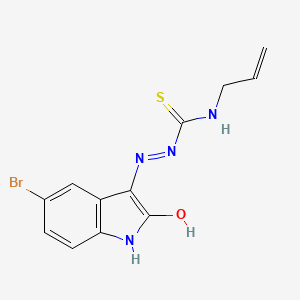
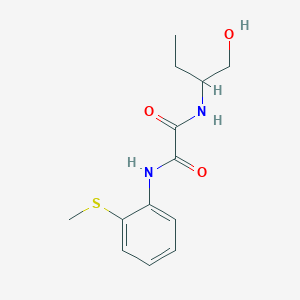
![2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2836418.png)